molecular formula C19H17ClN4O B2645974 6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide CAS No. 1197912-26-7

6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide

Cat. No.: B2645974
CAS No.: 1197912-26-7
M. Wt: 352.82
InChI Key: RUIDLLISMJIEJC-UHFFFAOYSA-N
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Description

6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide is a complex organic compound that features a unique imidazo[1,2-a]pyridine scaffold. This structure is valuable in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with various aldehydes to form the imidazo[1,2-a]pyridine core. This is followed by chlorination and subsequent coupling with a carboxamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as high-throughput synthesis, use of catalysts, and controlled temperature and pressure to ensure high yield and purity. Techniques like continuous flow chemistry can also be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyridine carboxamide moieties. This combination imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-17-8-7-14(11-21-17)19(25)22-15-5-3-4-13(10-15)16-12-24-9-2-1-6-18(24)23-16/h3-5,7-8,10-12H,1-2,6,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIDLLISMJIEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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